WZ4003: A Technical Guide to a Potent and Selective Dual NUAK1 and NUAK2 Inhibitor
WZ4003: A Technical Guide to a Potent and Selective Dual NUAK1 and NUAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of WZ4003, a highly potent and selective dual inhibitor of NUAK family kinases, NUAK1 (ARK5) and NUAK2 (SNARK). WZ4003 serves as a critical chemical probe for elucidating the physiological and pathological roles of these kinases, which are key components of the LKB1 tumor suppressor-activated signaling network. This document outlines the inhibitor's biochemical activity, its effects on cellular pathways, and detailed protocols for its characterization.
Executive Summary
WZ4003 is a small molecule inhibitor that demonstrates high potency against both NUAK1 and NUAK2, with IC50 values in the low nanomolar range. Its exceptional selectivity against a broad panel of other kinases, including other members of the AMPK-related kinase family, makes it a valuable tool for targeted research. WZ4003 has been shown to effectively inhibit NUAK-mediated signaling in cells, leading to decreased phosphorylation of downstream targets such as MYPT1. Consequently, it impacts various cellular processes, including proliferation, migration, and invasion, highlighting its potential as a therapeutic agent in oncology and other diseases where NUAK kinases are implicated.
Mechanism of Action and Biochemical Profile
WZ4003 acts as a dual inhibitor of NUAK1 and NUAK2. These serine/threonine kinases are activated by the master kinase LKB1 and are involved in regulating cellular processes like cell adhesion, polarity, and stress resistance.
Quantitative Inhibitory Activity
The inhibitory potency of WZ4003 against NUAK1 and NUAK2 has been determined through in vitro kinase assays. The compound exhibits a significantly higher affinity for these kinases compared to a wide range of other kinases, underscoring its selectivity.
| Kinase Target | IC50 (nM) | Selectivity Notes | Reference |
| NUAK1 | 20 | Highly potent inhibition. | |
| NUAK2 | 100 | Potent inhibition. | |
| Other Kinases | No significant inhibition | Tested against a panel of 139 kinases, including 10 other AMPK family members, with no significant off-target effects observed at 1 µM. |
Signaling Pathways
NUAK1 and NUAK2 are integral components of the LKB1-AMPK signaling axis and have diverse downstream effects. WZ4003, by inhibiting NUAK1 and NUAK2, modulates these interconnected pathways.
LKB1-NUAK Signaling Pathway
The canonical activation pathway for NUAK1 and NUAK2 involves direct phosphorylation by the tumor suppressor kinase LKB1. This activation is crucial for the subsequent phosphorylation of downstream NUAK substrates.
Downstream Effectors of NUAK1 and NUAK2
NUAK1 and NUAK2 phosphorylate a range of substrates, influencing cell behavior. WZ4003 treatment leads to the inhibition of these downstream signaling events. Key downstream targets include MYPT1, which is involved in regulating cell adhesion and migration, and components of the mTOR and Hippo signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for the characterization of WZ4003.
In Vitro Kinase Inhibition Assay (Radioactive ATP Method)
This assay quantifies the inhibitory effect of WZ4003 on NUAK1 and NUAK2 activity.
Materials:
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Recombinant GST-NUAK1 or GST-NUAK2
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Sakamototide substrate peptide (ALNRTSSDSALHRRR)
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.02% Brij-35)
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[γ-³²P]ATP
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10 mM ATP solution
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WZ4003 stock solution in DMSO
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Phosphocellulose P81 paper
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Phosphoric acid
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Scintillation counter
Procedure:
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Prepare a reaction mixture containing kinase assay buffer, recombinant NUAK enzyme, and the Sakamototide substrate peptide (final concentration ~200 µM).
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Serially dilute WZ4003 in DMSO and add to the reaction mixture. Include a DMSO-only control.
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Initiate the kinase reaction by adding a mix of [γ-³²P]ATP and non-labeled ATP (final concentration ~100 µM).
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Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
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Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
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Wash the P81 papers extensively in phosphoric acid (e.g., 0.5%) to remove unincorporated [γ-³²P]ATP.
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Measure the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the logarithm of the WZ4003 concentration to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of MYPT1 Phosphorylation
This protocol details the assessment of WZ4003's ability to inhibit NUAK1 activity in a cellular context by measuring the phosphorylation of its substrate, MYPT1, at Ser445.
Materials:
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U2OS or HEK293 cells
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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WZ4003
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies: anti-phospho-MYPT1 (Ser445) and anti-total-MYPT1 or a loading control (e.g., anti-GAPDH)
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HRP-conjugated secondary antibody
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ECL chemiluminescence substrate
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Protein electrophoresis and blotting equipment
Procedure:
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Seed cells in multi-well plates and grow to 70-80% confluency.
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Treat the cells with varying concentrations of WZ4003 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 2-4 hours).
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Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against phospho-MYPT1 (Ser445) overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
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Strip the membrane and re-probe with an antibody for total MYPT1 or a loading control to normalize the data.
Cell Proliferation Assay
This assay measures the effect of WZ4003 on the growth of cancer cell lines.
Materials:
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U2OS or mouse embryonic fibroblast (MEF) cells
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Complete cell culture medium
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WZ4003
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96-well plates
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Cell viability reagent (e.g., resazurin-based or crystal violet)
Procedure:
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Seed cells at a low density (e.g., 2,000-3,000 cells/well) in 96-well plates.
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Allow cells to attach overnight.
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Treat the cells with a range of WZ4003 concentrations (e.g., 1-10 µM) or a DMSO control.
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Incubate for a period of 3-5 days.
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At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions.
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Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
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Normalize the data to the DMSO control to determine the effect on cell proliferation.
Cell Migration (Wound Healing) Assay
This assay assesses the impact of WZ4003 on the migratory capacity of cells.
Materials:
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MEF or U2OS cells
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Complete cell culture medium
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WZ4003
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Culture inserts or a sterile pipette tip for creating the "wound"
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Microscope with imaging capabilities
Procedure:
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Grow cells to a confluent monolayer in a multi-well plate.
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Create a cell-free gap ("wound") in the monolayer using a pipette tip or by removing a culture insert.
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Wash with PBS to remove dislodged cells.
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Add fresh medium containing WZ4003 or a DMSO control.
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Image the wound at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours.
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Quantify the rate of wound closure by measuring the area of the gap at each time point.
Cell Invasion Assay (Transwell/Boyden Chamber Assay)
This method evaluates the effect of WZ4003 on the ability of cells to invade through an extracellular matrix.
Materials:
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U2OS cells
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Serum-free medium
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Medium with a chemoattractant (e.g., 10% FBS)
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WZ4003
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Transwell inserts with a porous membrane (e.g., 8 µm pores)
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Matrigel or a similar basement membrane matrix
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Staining solution (e.g., crystal violet)
Procedure:
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Coat the apical side of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
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Resuspend serum-starved cells in serum-free medium containing WZ4003 or a DMSO control.
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Add the cell suspension to the upper chamber of the transwell insert.
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Add medium containing a chemoattractant to the lower chamber.
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Incubate for 16-24 hours to allow for cell invasion.
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Remove the non-invading cells from the top of the membrane with a cotton swab.
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Fix and stain the invading cells on the bottom of the membrane.
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Count the number of stained cells in several fields of view under a microscope to quantify invasion.
Experimental Workflow for WZ4003 Characterization
The characterization of a selective kinase inhibitor like WZ4003 typically follows a multi-stage process, from initial biochemical validation to the assessment of its effects in a cellular context.
Conclusion
WZ4003 is a well-characterized, potent, and highly selective dual inhibitor of NUAK1 and NUAK2. Its utility as a chemical probe has been demonstrated in numerous studies, enabling the dissection of NUAK-mediated signaling pathways. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the roles of NU.AK1 and NUAK2 in health and disease.
